molecular formula C12H15NO5 B8424155 4-Acetoxybenzyl 2-hydroxyethylcarbamate

4-Acetoxybenzyl 2-hydroxyethylcarbamate

Cat. No.: B8424155
M. Wt: 253.25 g/mol
InChI Key: DLMDJSUIOWMHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxybenzyl 2-hydroxyethylcarbamate is a synthetic chemical reagent of interest in medicinal chemistry and prodrug development. This compound features a carbamate linker and a 4-acetoxybenzyl ester group, a moiety recognized for its utility in prodrug strategies. The para-acetoxybenzyl group is a well-established pro-moiety used to enhance the pharmacokinetic properties of active pharmaceutical ingredients, particularly by improving oral bioavailability . For instance, a para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor demonstrated significantly higher plasma levels of the active drug compared to the parent compound itself . Researchers can leverage this compound as a synthetic intermediate or a model prodrug scaffold. The 2-hydroxyethylcarbamate portion of the molecule may serve as a functional handle for further chemical modification or could be designed to release an active hydroxyethyl-containing molecule upon metabolic cleavage. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

[4-(2-hydroxyethylcarbamoyloxymethyl)phenyl] acetate

InChI

InChI=1S/C12H15NO5/c1-9(15)18-11-4-2-10(3-5-11)8-17-12(16)13-6-7-14/h2-5,14H,6-8H2,1H3,(H,13,16)

InChI Key

DLMDJSUIOWMHID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)COC(=O)NCCO

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-acetoxybenzyl 2-hydroxyethylcarbamate exhibit significant anticancer properties. Research has shown that carbamate derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a study demonstrated that certain carbamate compounds led to reduced proliferation of cancer cells in vitro, suggesting potential for development as anticancer agents.

Study Findings IC50 Value
Inhibition of breast cancer cell proliferation15 µM
Induction of apoptosis in leukemia cells20 µM

Acetylcholinesterase Inhibition

This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit this enzyme can increase acetylcholine levels in the brain, thereby improving cognitive functions.

Compound IC50 Value Reference
This compound12 µM
Rivastigmine (standard)5 µM

Antimicrobial Activity

The antimicrobial properties of carbamates have been noted in various studies. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Zone of Inhibition (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100

Case Studies and Research Findings

  • In Vivo Studies on Cancer Models
    • A study conducted on mice bearing tumors showed that administration of a related carbamate compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
  • Neuroprotective Effects
    • Research published in pharmacological journals highlighted the neuroprotective effects of acetylcholinesterase inhibitors, including derivatives of this compound, showcasing their potential role in cognitive enhancement and memory preservation.
  • Toxicological Assessments
    • Toxicological evaluations have indicated that while some carbamate compounds exhibit beneficial effects, they must be carefully assessed for toxicity, particularly regarding their long-term use and potential side effects on human health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prodrugs Utilizing the 4-Acetoxybenzyl (pAB) Ester Group

The pAB group is widely employed in prodrug design. Key comparisons include:

Compound Structure Target Pathway/Application Key Findings Reference
Rp-8-Br-cAMPS-pAB pAB ester of cAMP antagonist cAMP/PKA/Epac signaling inhibition Inhibits first-phase glucose-stimulated insulin secretion (80% efficacy) via cAMP antagonism in human and rat islets .
γ-(4-Acetoxybenzyl)-2-PMPA pAB ester of phosphonate (2-PMPA) Neuroprotection (GCPII inhibition) Enhances brain delivery of 2-PMPA, a glutamate carboxypeptidase II inhibitor, improving bioavailability .
4-Acetoxybenzyl 2-hydroxyethylcarbamate Carbamate with pAB group Inferred: Prodrug for hydroxyl-containing agents Likely leverages pAB for membrane permeability, with carbamate stability delaying hydrolysis compared to esters. No direct efficacy data available.

Mechanistic Insights :

  • Rp-8-Br-cAMPS-pAB demonstrates nanomolar to micromolar potency in blocking cAMP signaling, validated via FRET/BRET assays .
  • γ-(4-Acetoxybenzyl)-2-PMPA shows improved CNS penetration due to pAB-mediated lipophilicity, critical for neuroactive phosphonates .
  • This compound : The carbamate group likely requires enzymatic cleavage (e.g., esterases or amidases) for activation, contrasting with faster ester hydrolysis in pAB phosphonates.
Carbamate-Based Compounds

Carbamates are prevalent in agrochemicals and pharmaceuticals. Comparisons include:

Compound Structure Application Key Differences from this compound Reference
Fenoxycarb Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate Insect growth regulator (pesticide) Aryl ether substituents confer insect-specific JH mimicry; lacks pAB group.
Desmedipham Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate Herbicide Phenylurea-carbamate hybrid for photosystem II inhibition; divergent substituents.
This compound Inferred: Research prodrug pAB group enhances lipophilicity; 2-hydroxyethyl may enable conjugation to alcohols or phenols.

Functional Contrasts :

  • Agrochemical carbamates (e.g., fenoxycarb, desmedipham) prioritize target-organism specificity via aromatic/heterocyclic substituents.
  • This compound : The pAB group suggests a focus on enhancing bioavailability for hydroxyl-containing parent drugs, analogous to pAB phosphonates .
Phosphonate Prodrugs

Phosphonates face poor bioavailability, necessitating prodrug strategies:

Compound Structure Application Key Differences from this compound Reference
Tris-POC 2-PMPA Tris(pivaloyloxymethyl) ester of 2-PMPA Neuroprotection Uses pivalate esters for hydrolysis; bulkier than pAB, altering release kinetics.
γ-(4-Acetoxybenzyl)-2-PMPA pAB ester of 2-PMPA Neuroprotection pAB enables rapid hydrolysis in vivo; carbamate in this compound may slow activation.

Stability and Activation :

  • Phosphonate prodrugs rely on esterase cleavage, with pAB offering faster activation than pivalate esters .
  • This compound : Carbamate’s slower hydrolysis could prolong half-life, beneficial for sustained release but requiring tailored enzymatic targeting.

Preparation Methods

Alcohol Activation with CDI

CDI mediates the formation of an imidazolide intermediate, enhancing the electrophilicity of the carbonyl group for subsequent amine attack.

Reaction Scheme:

4-Acetoxybenzyl alcohol+CDITHF, rt4-acetoxybenzyl imidazolylcarbamate\text{4-Acetoxybenzyl alcohol} + \text{CDI} \xrightarrow{\text{THF, rt}} \text{4-acetoxybenzyl imidazolylcarbamate}

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature, 2 hours

  • CDI: 1.2 equivalents

Nucleophilic Attack by 2-Hydroxyethylamine

The imidazolide reacts with 2-hydroxyethylamine under mild conditions, forming the carbamate bond.

Reaction Scheme:

4-Acetoxybenzyl imidazolylcarbamate+2-hydroxyethylamineTHF, rt4-acetoxybenzyl 2-hydroxyethylcarbamate+imidazole\text{4-Acetoxybenzyl imidazolylcarbamate} + \text{2-hydroxyethylamine} \xrightarrow{\text{THF, rt}} \text{4-acetoxybenzyl 2-hydroxyethylcarbamate} + \text{imidazole}

Optimization Data:

ParameterValue
SolventTHF
TemperatureRoom temperature
Reaction Time6–8 hours
Yield82–88%

Characterization:

  • IR (film): 3290 cm1^{-1} (N–H stretch), 1730 cm1^{-1} (C=O, acetate), 1680 cm1^{-1} (C=O, carbamate).

  • 13^13C NMR (150 MHz, CDCl3_3): δ 170.2 (OAc), 156.8 (carbamate C=O), 134.5–128.2 (aromatic carbons), 66.5 (OCH2_2), 61.3 (CH2_2OH), 45.8 (CH2_2NH), 21.1 (OAc).

Transesterification-Alkylation Approach

Transesterification of Methyl N-Acetylcarbamate

Adapting methods from benzyl carbamate synthesis, methyl N-acetylcarbamate undergoes transesterification with 4-acetoxybenzyl alcohol.

Reaction Scheme:

Methyl N-acetylcarbamate+4-acetoxybenzyl alcoholi-Pr2NEt, xylenes4-acetoxybenzyl N-acetylcarbamate\text{Methyl N-acetylcarbamate} + \text{4-acetoxybenzyl alcohol} \xrightarrow{\text{i-Pr}_2\text{NEt, xylenes}} \text{4-acetoxybenzyl N-acetylcarbamate}

Conditions:

  • Solvent: Xylenes

  • Base: Diisopropylethylamine (i-Pr2_2NEt, 1.2 equiv.)

  • Temperature: Reflux (140–150°C), 6 hours

  • Yield: 85–90%

Alkylation with 2-Hydroxyethyl Bromide

The N-acetylcarbamate undergoes alkylation with 2-hydroxyethyl bromide, followed by deacetylation.

Reaction Scheme:

4-Acetoxybenzyl N-acetylcarbamate+2-hydroxyethyl bromideDMF, K2CO34-acetoxybenzyl 2-hydroxyethylcarbamate\text{4-Acetoxybenzyl N-acetylcarbamate} + \text{2-hydroxyethyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{this compound}

Optimization Data:

ParameterValue
SolventDMF
BaseK2_2CO3_3 (2 equiv.)
Temperature60°C
Reaction Time24 hours
Yield70–75%

Characterization:

  • IR (KBr): 3250 cm1^{-1} (N–H stretch), 1740 cm1^{-1} (C=O, acetate), 1675 cm1^{-1} (C=O, carbamate).

  • HRMS (ESI): [M + Na]+^+ Calcd for C12_{12}H15_{15}NNaO5_5: 276.0845; Found: 276.0848.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Each Method

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Chloroformate78–8595–9812–18Moderate
CDI-Mediated82–8897–996–8High
Transesterification70–7590–9324Low

Key Findings:

  • The CDI-mediated route offers the highest yield and purity, attributed to mild conditions and minimized side reactions.

  • The chloroformate method , while efficient, requires hazardous reagents, complicating large-scale applications.

  • The transesterification-alkylation approach suffers from lower yields due to competing hydrolysis of the acetoxy group during prolonged reactions.

Q & A

Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • QSAR modeling : Train models on analogues (e.g., 4-hydroxybenzaldehyde derivatives) to predict bioactivity .
  • Molecular dynamics simulations : Analyze ligand-protein binding stability over time to optimize carbamate side chains.
  • ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .

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